

Preclinical Profile of INX-315: A Novel Selective CDK2 Inhibitor

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For Immediate Release

This technical whitepaper provides a comprehensive overview of the preclinical data supporting the development of INX-315, a novel, potent, and orally bioavailable small molecule inhibitor of cyclin-dependent kinase 2 (CDK2). The data presented herein demonstrates the potential of INX-315 as a therapeutic agent for cancers characterized by CCNE1 amplification and those that have developed resistance to CDK4/6 inhibitors.

Introduction

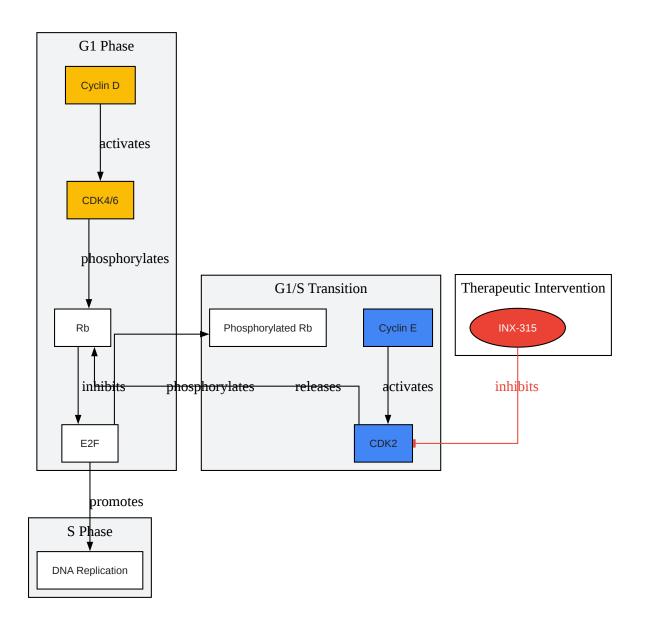
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly the G1 to S phase transition.[1] Dysregulation of CDK2 activity, often through the amplification or overexpression of its binding partner Cyclin E (CCNE1), is a known driver of oncogenesis in various solid tumors, including ovarian, gastric, and breast cancers.[1] Furthermore, aberrant CDK2 activation has been identified as a key mechanism of resistance to CDK4/6 inhibitors in hormone receptor-positive (HR+) breast cancer.[1] INX-315 is a highly selective inhibitor of CDK2 designed to address these therapeutic challenges.

Mechanism of Action

INX-315 selectively targets and binds to CDK2, inhibiting its kinase activity.[2] This inhibition prevents the phosphorylation of key substrates, including the retinoblastoma protein (Rb).[3] Hypophosphorylation of Rb leads to the suppression of E2F target genes, which are essential



for cell cycle progression. The ultimate outcomes of CDK2 inhibition by INX-315 are cell cycle arrest in the G1 phase, induction of a senescence-like state, and subsequent inhibition of tumor cell proliferation.



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Figure 1: Simplified signaling pathway of INX-315 action.

In Vitro Efficacy Potency and Selectivity

INX-315 demonstrates potent inhibition of CDK2/cyclin E1 with high selectivity over other cyclin-dependent kinases. This selectivity is crucial for minimizing off-target effects.

Kinase	Biochemical IC50 (nM)	Fold vs. CDK2/E	NanoBRET IC50 (nM)	Fold vs. CDK2/E
CDK2/E	0.6	1	2.3	1
CDK2/A	2.4	4	71.3	31
CDK1/B	30	55	374	163
CDK4/D1	133	241	ND	ND
CDK6/D3	338	615	ND	ND
CDK9/T	73	132	2950	1283
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ND: Not Determined

Cell Line Proliferation Assays

INX-315 effectively inhibits the proliferation of cancer cell lines with CCNE1 amplification or overexpression, while showing minimal effect on normal cells.

Cell Line (Cancer Type)	CCNE1 Status	INX-315 IC50 (nM)	Palbociclib IC50 (nM)
MKN1 (Gastric)	Amplified	Sensitive	Insensitive
Ovarian Cancer Panel	Amplified	Sensitive	Insensitive
Normal Cells	N/A	1430	26

Data from a 6-day, 10-point dose response CTG assay.



Overcoming CDK4/6 Inhibitor Resistance

INX-315 has demonstrated the ability to restore sensitivity to CDK4/6 inhibitors in resistant breast cancer cell lines.

Cell Line	Treatment	Palbociclib IC50
MCF7 (Palbociclib Resistant)	Palbociclib alone	> 10 μM
MCF7 (Palbociclib Resistant)	Palbociclib + INX-315 (fixed conc.)	113 nM

MCF7 cells resistant to palbociclib were treated with a dose curve of palbociclib with or without a fixed concentration of INX-315.

In Vivo Efficacy Xenograft Models

INX-315 has shown robust anti-tumor activity as a single agent in various patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models of CCNE1-amplified cancers.

Model	Cancer Type	Treatment Duration	Outcome
OVCAR3 CDX	Ovarian	42 days	Tumor stasis (100 mg/kg BID) or 89% TGI (200 mg/kg QD)
OV5398 PDX	Ovarian	56 days	Tumor regression in both treatment groups
GA0103 PDX	Gastric	56 days	Tumor stasis (100 mg/kg BID)
GA0114 PDX	Gastric	35 days	95% TGI (100 mg/kg BID)
TGI: Tumor Growth			



Importantly, no body weight loss was observed in these models at any point during treatment, indicating good tolerability.

Experimental Protocols Biochemical Kinase Assays

The inhibitory activity of INX-315 against a panel of cyclin-dependent kinases was determined using a radiometric kinase assay. The IC50 values were calculated from the dose-response curves.

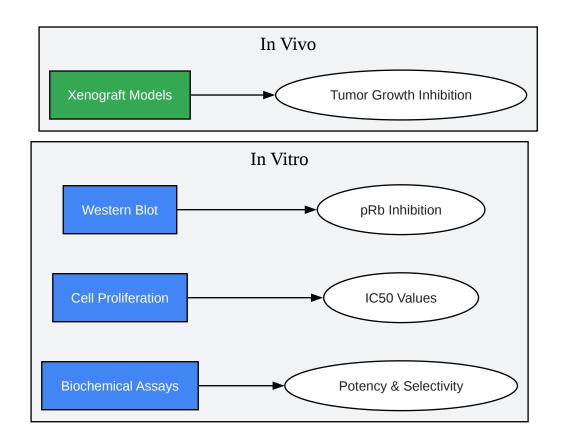
Cell Proliferation Assays

Cancer cell lines were seeded in 96-well plates and treated with a 10-point dose response of INX-315 or a control compound for 6 days. Cell viability was assessed using the CellTiter-Glo (CTG) luminescent cell viability assay. IC50 values were determined from the resulting doseresponse curves.

Xenograft Studies

Human cancer cell lines or patient-derived tumor fragments were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. INX-315 was administered orally at the indicated doses and schedules. Tumor volumes and body weights were measured regularly throughout the study.





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